molecular formula C4H4ClN3 B020888 3-Amino-6-chloropyridazine CAS No. 5469-69-2

3-Amino-6-chloropyridazine

Cat. No.: B020888
CAS No.: 5469-69-2
M. Wt: 129.55 g/mol
InChI Key: DTXVKPOKPFWSFF-UHFFFAOYSA-N
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Description

3-Amino-6-chloropyridazine is an organic compound with the molecular formula C4H4ClN3 It is a derivative of pyridazine, characterized by the presence of an amino group at the third position and a chlorine atom at the sixth position on the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chloropyridazine typically involves the reaction of 3,6-dichloropyridazine with ammonia. One common method includes reacting 3,6-dichloropyridazine with concentrated aqueous ammonia or ammonia in absolute ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of water-soluble polyethers as catalysts to enhance the reaction efficiency. The process generally includes the reaction of 3,6-dichloropyridazine with ammonia in the presence of a water-soluble polyether, followed by purification steps such as recrystallization and column chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-chloropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-6-chloropyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-chloropyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and chlorine atom on the pyridazine ring play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .

Comparison with Similar Compounds

  • 3-Amino-6-bromopyridazine
  • 3-Amino-6-fluoropyridazine
  • 3-Amino-6-iodopyridazine

Comparison: 3-Amino-6-chloropyridazine is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties compared to its bromine, fluorine, and iodine analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .

Biological Activity

3-Amino-6-chloropyridazine is a pyridazine derivative that has garnered attention in various fields of organic synthesis and medicinal chemistry. This compound serves as an important intermediate in the synthesis of biologically active molecules and has demonstrated a range of biological activities. This article will explore its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3,6-dichloropyridazine with ammonia under controlled conditions. A notable method includes using solvents such as DMF or acetonitrile at temperatures ranging from 30 to 180 °C, yielding a product with high purity (over 98%) and significant stability . The reaction can be summarized as follows:

  • Reactants : 3,6-dichloropyridazine and ammonia
  • Conditions : Solvent (DMF, acetonitrile), temperature (30-180 °C), reaction time (5-26 hours)
  • Yield : Approximately 90.63% with a purity of 98.76% .

Antimicrobial Properties

Research indicates that compounds derived from this compound exhibit antimicrobial activities. For instance, derivatives have shown efficacy against various bacterial strains, making them potential candidates for antibiotic development. The structure-activity relationship (SAR) studies suggest that modifications at the amino or chloro positions can enhance antibacterial potency .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis in treated cells, although further studies are needed to elucidate the precise pathways involved .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound derivatives in models of neurodegenerative diseases. These compounds have shown promise in reducing oxidative stress and neuronal cell death, suggesting their utility in treating conditions such as Alzheimer's disease .

Case Studies

  • Oxidative Cycloaddition Reactions :
    A study focused on the oxidative cycloaddition of this compound using copper and zinc catalysts revealed that this compound can participate in complex reactions leading to novel products. The addition of iodine was crucial for successful product formation, indicating its role in enhancing reactivity under specific conditions .
  • Imaging Agents for Alzheimer's Disease :
    Research involving imidazo[1,2-b]pyridazines derived from this compound has highlighted their potential as imaging agents for amyloid plaques associated with Alzheimer's disease. These compounds demonstrated significant binding affinity in competitive assays, suggesting their potential utility in diagnostic applications .

Summary of Findings

The biological activity of this compound is multifaceted, encompassing antimicrobial, anticancer, and neuroprotective properties. Its role as a synthetic intermediate opens avenues for developing new therapeutic agents.

Activity Type Description References
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress; potential for Alzheimer's treatment

Properties

IUPAC Name

6-chloropyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXVKPOKPFWSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063928
Record name 3-Pyridazinamine, 6-chloro-
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Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5469-69-2
Record name 3-Amino-6-chloropyridazine
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Record name 6-Amino-3-chloropyridazine
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Record name 3-Amino-6-chloropyridazine
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Record name 3-Pyridazinamine, 6-chloro-
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Record name 3-Pyridazinamine, 6-chloro-
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Record name 6-chloropyridazin-3-amine
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Record name 6-AMINO-3-CHLOROPYRIDAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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